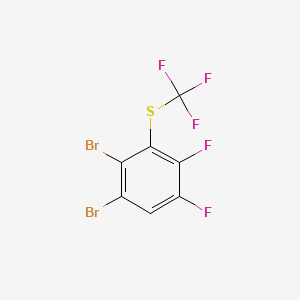

1,2-Dibromo-4,5-difluoro-3-(trifluoromethylthio)benzene

Description

1,2-Dibromo-4,5-difluoro-3-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring bromine, fluorine, and a trifluoromethylthio (-SCF₃) substituent. The -SCF₃ group is a highly electronegative and lipophilic moiety, which enhances metabolic stability and bioavailability in pharmaceutical and agrochemical applications . The compound’s structure combines halogenated and fluorinated substituents, making it a candidate for regioselective reactions, such as cross-coupling or nucleophilic substitution, while the -SCF₃ group introduces unique electronic and steric effects .

Properties

Molecular Formula |

C7HBr2F5S |

|---|---|

Molecular Weight |

371.95 g/mol |

IUPAC Name |

1,2-dibromo-4,5-difluoro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7HBr2F5S/c8-2-1-3(10)5(11)6(4(2)9)15-7(12,13)14/h1H |

InChI Key |

AVQJBYLKHVQPAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)SC(F)(F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2-Dibromo-4,5-difluorobenzene

- Structure : Lacks the -SCF₃ group at position 3.

- Reactivity: The absence of -SCF₃ simplifies reactivity, as bromine and fluorine substituents direct electrophilic substitution. For example, in Sonogashira reactions, 1,2-dibromo-4,5-difluorobenzene undergoes bis-alkynylation at the brominated positions, yielding diarylalkynes .

- Applications : Primarily used as a precursor for synthesizing polyfluoroaryl alkynes or biaryl systems.

1,2,4,5-Tetrachloro-3-(methylthio)benzene

- Structure : Replaces bromine/fluorine with chlorines and substitutes -SCF₃ with a methylthio (-SCH₃) group.

- Electronic Effects : The -SCH₃ group is less electron-withdrawing than -SCF₃, reducing the compound’s electrophilicity. Chlorine’s lower electronegativity compared to fluorine also diminishes inductive effects .

- Applications : Used as a pesticide intermediate, leveraging the methylthio group’s moderate lipophilicity .

1,2-Bis(trifluoromethylthio)arenes

- Structure : Contains two -SCF₃ groups on adjacent carbons.

- Synthesis : Requires multistep electrophilic substitution or transition metal catalysis, often yielding low regioselectivity .

- Reactivity: The dual -SCF₃ groups create strong electron-withdrawing effects, deactivating the aromatic ring and reducing susceptibility to further substitution compared to mono-substituted analogs like the target compound .

Physicochemical and Reactivity Differences

Electronic Effects

- -SCF₃ vs. -SCH₃ : The trifluoromethylthio group (-SCF₃) has a Hammett σₚ value of +0.44, significantly more electron-withdrawing than -SCH₃ (σₚ ~ +0.15) . This enhances the electrophilic character of the aromatic ring in the target compound.

- Halogen Effects : Bromine (σₘ = +0.39) and fluorine (σₚ = +0.06) substituents further polarize the ring, directing reactions to specific positions (e.g., bromine for cross-coupling, fluorine for steric hindrance) .

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.